molecular formula C16H15F3N4O B2354994 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034333-70-3

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2354994
CAS No.: 2034333-70-3
M. Wt: 336.318
InChI Key: BNSKCDXJKLYQLO-UHFFFAOYSA-N
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a potent, selective, and orally bioavailable allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is constitutively activated in certain subtypes of B-cell lymphomas and plays a critical role in T-cell and B-cell activation. This compound exerts its effect by binding to the MALT1 paracaspase domain, effectively inhibiting its proteolytic activity and the subsequent cleavage of substrates like RelB and CYLD, thereby suppressing the survival and proliferation signals in activated B-cell (ABC) diffuse large B-cell lymphoma (DLBCL) cells. Its primary research value lies in the investigation of hematological malignancies, particularly the targeting of MALT1 for the treatment of B-cell lymphomas , where it has demonstrated robust antitumor efficacy in preclinical models. Furthermore, as MALT1 is a crucial mediator of T-cell receptor signaling, this inhibitor is a valuable tool compound for probing T-cell driven immune responses and immunoregulation in various autoimmune and inflammatory disease contexts. Researchers utilize this molecule to dissect the complex biology of the CBM (CARD11-BCL10-MALT1) signalosome complex and to explore novel therapeutic strategies for oncological and immunological disorders.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)14-4-3-11(8-20-14)15(24)22-5-6-23-12(9-22)7-13(21-23)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSKCDXJKLYQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole moiety is typically synthesized via the Knorr pyrazole synthesis , where β-diketones react with hydrazines. For example, Katritzky et al. demonstrated the use of α-benzotriazolylenones with methylhydrazines to yield trisubstituted pyrazoles in 50–94% yields. Adapting this method, a cyclopropane-containing β-diketone precursor could be condensed with hydrazine to generate the 2-cyclopropylpyrazole intermediate.

Pyrazine Ring Closure

Pyrazine formation often involves cyclization of diamines or α-amino ketones. A relevant approach from patent literature involves the use of formamide and acid catalysts to cyclize condensation products into pyridinones. For the pyrazolo[1,5-a]pyrazine system, a diamine intermediate derived from the pyrazole could undergo cyclodehydration. For instance, heating with acetic anhydride and PPTS (pyridinium p-toluenesulfonate) under reflux facilitates cyclization via elimination.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent can be introduced via alkylation of a halogenated pyrazolo[1,5-a]pyrazine intermediate. Using cyclopropylboronic acid in a Suzuki-Miyaura coupling or nucleophilic substitution with cyclopropylmagnesium bromide are viable options. Patent methods describe similar alkylations using organometallic reagents under inert conditions.

Preparation of 6-(Trifluoromethyl)pyridin-3-yl Methanone

Trifluoromethyl Group Installation

The trifluoromethyl group on pyridine is commonly introduced via halogen exchange using CF₃Cu or direct functionalization of pyridine precursors. Patent US20050288511A1 details the synthesis of 4-trifluoromethyl-2(1H)-pyridinone from trifluoroacetyl chloride and alkyl vinyl ethers, highlighting the use of PPTS and distillation to isolate intermediates. For the 6-position, directed ortho-metalation strategies could position the CF₃ group selectively.

Methanone Formation

The ketone group is installed via Friedel-Crafts acylation or cross-coupling . For example, reacting 6-(trifluoromethyl)pyridine with an acyl chloride in the presence of AlCl₃ generates the methanone. Alternatively, palladium-catalyzed carbonylative coupling with carbon monoxide and a boronic acid derivative offers a modern approach.

Coupling Strategies for Methanone Bridge

Nucleophilic Acyl Substitution

The pyrazolo[1,5-a]pyrazine fragment, functionalized as an amine or alcohol, can react with 6-(trifluoromethyl)pyridin-3-yl carbonyl chloride. This method, described in PMC2961666 for analogous systems, uses inert solvents like dichloromethane and bases such as triethylamine to facilitate bond formation.

Transition Metal-Catalyzed Coupling

A Buchwald-Hartwig amination or Ullmann coupling could link the heterocycles. For instance, a palladium catalyst (e.g., Pd(OAc)₂) with Xantphos ligand enables C–N bond formation between a brominated pyridine methanone and an aminopyrazolo[1,5-a]pyrazine.

Optimization and Characterization

Reaction Conditions

  • Temperature : Cyclization steps often require reflux (e.g., 145–150°C for pyridinone formation).
  • Catalysts : PPTS and methoxide are critical for condensation and cyclization.
  • Solvents : Polar aprotic solvents (DMF, THF) enhance solubility, while alcohols (methanol) facilitate alkoxide-mediated reactions.

Analytical Data

  • ¹H NMR : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm), pyrazole methylene (δ 2.49 ppm), and trifluoromethyl-coupled aromatic protons (δ 7.3–8.1 ppm).
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and CF₃ (~1100–1200 cm⁻¹) confirm functional groups.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms into the molecule, often using reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Removal of oxygen atoms or the addition of hydrogen atoms, commonly achieved with agents like lithium aluminum hydride.

  • Substitution: Replacement of one functional group with another, facilitated by reagents like halogens or organometallic compounds.

Common Reagents and Conditions: Reagents such as sodium hydride, iodine, and palladium catalysts are frequently used in reactions involving this compound. Solvents like acetonitrile, tetrahydrofuran, and dimethylformamide are often employed to dissolve reactants and facilitate reactions.

Major Products Formed: The major products formed depend on the specific reaction undertaken. For instance, oxidation might yield hydroxylated derivatives, whereas substitution reactions could introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

Chemistry: In chemistry, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone serves as a key intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Biologically, it may interact with various enzymes or receptors, making it a potential candidate for studying biochemical pathways or developing enzyme inhibitors.

Medicine: In medicine, its structural features allow it to be explored for potential therapeutic applications, such as in the development of new drugs for treating diseases that involve specific molecular targets.

Industry: Industrially, its unique properties can be harnessed in the development of advanced materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptor proteins, often involving hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyrazine Cyclopropyl, CF₃-pyridine ~383.33 (estimated)
4n Pyrazolo[1,5-a]pyrimidine CF₃-phenyl, hydroxyl-diazenyl 416.36
4l Pyrazolo[1,5-a]pyrimidine Dichlorophenyl, hydroxyl-diazenyl 400.79
4f Pyrazolo[1,5-a]pyrimidine Hydroxyphenyl, hydroxyl-diazenyl 438.44
  • Core Heterocycle: The target’s pyrazine ring (two adjacent nitrogen atoms) contrasts with pyrimidine (1,3-nitrogen positions) in analogs, altering electronic distribution and hydrogen-bonding capacity.
  • Substituents : The trifluoromethylpyridine group in the target may improve lipophilicity (logP) compared to 4n’s trifluoromethylphenyl, as pyridine’s nitrogen enhances polarity. Cyclopropyl’s strain energy (~27 kcal/mol) could reduce ring-opening susceptibility relative to bulkier aryl groups in 4l or 4f .

Physicochemical Properties

Table 2: Elemental Analysis Comparison

Compound Formula (Calc.) C (%) H (%) N (%)
Target* C₁₇H₁₄F₃N₅O 53.26 3.68 18.27
4n C₁₉H₁₅F₃N₆O₂ (416.36) 54.81 3.36 20.18
4f C₂₁H₂₂N₆O₅ (438.44) 57.53 5.06 19.17

*Estimated for the target compound.

  • The lower carbon and nitrogen content in the target compared to 4n and 4f reflects its smaller aromatic system (pyrazine vs. pyrimidine) and cyclopropyl substitution.

Chirality and Stereochemical Impact

The cyclopropyl group and partial saturation in the pyrazine ring may create stereochemical complexity. For instance, the orientation of the cyclopropyl relative to the methanone group could influence binding to chiral targets (e.g., enzymes or receptors). Studies on analogous compounds demonstrate that stereochemistry significantly modulates pharmacokinetics, as seen in pyrazolo[1,5-a]pyrimidine derivatives .

Biological Activity

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that features a unique combination of heterocyclic structures. Its potential biological activity has garnered interest in medicinal chemistry due to the presence of functional groups that may influence its interaction with biological targets.

Chemical Structure

The compound's structure can be broken down into its key components:

  • Cyclopropyl group : A three-membered carbon ring that can enhance the reactivity of the compound.
  • Dihydropyrazolo framework : This heterocyclic structure is known for its diverse biological activities.
  • Trifluoromethyl pyridine moiety : The trifluoromethyl group is known to increase lipophilicity and may enhance binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Anticancer properties : Many pyrazole derivatives have shown effectiveness against various cancer cell lines.
  • Antiviral activity : Some studies suggest potential efficacy against viruses such as Hepatitis B.
  • Modulation of neurotransmitter receptors : This compound may interact with metabotropic glutamate receptors, indicating potential applications in treating mood disorders.

The proposed mechanisms of action for this compound include:

  • Inhibition of viral replication : Evidence suggests that it may interfere with the assembly of the Hepatitis B virus capsid, thereby reducing viral load.
  • Interaction with specific receptors : The compound may act as a negative allosteric modulator for certain neurotransmitter receptors, influencing cognitive and mood-related functions.

Anticancer Activity

A study evaluating similar pyrazole derivatives demonstrated significant antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds with structural similarities to our target compound, suggesting a promising anticancer profile .

Antiviral Efficacy

Research has highlighted the compound's potential as an antiviral agent against Hepatitis B. It was found to significantly reduce HBV replication in vitro, showcasing low cytotoxicity and favorable pharmacokinetics .

Neuropharmacological Effects

In neuroscience research, derivatives of this compound have been investigated for their ability to modulate cognitive functions. Preliminary results indicate potential benefits in treating neurological disorders by affecting neurotransmitter systems .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInhibition of cell proliferation in cancer cell lines
AntiviralInterference with HBV capsid assembly
NeuropharmacologicalModulation of metabotropic glutamate receptors

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Cyclocondensation reactions : Utilizing appropriate precursors to form the core structure.
  • Functionalization : Introducing the trifluoromethyl pyridine moiety through substitution reactions.

Q & A

Basic Question: What are the critical steps for optimizing the synthesis of pyrazolo-pyrazine derivatives like the target compound?

Answer:
Synthesis optimization typically involves:

  • Multi-step reactions with controlled conditions (e.g., 60–80°C for cyclopropane ring formation) to avoid side products .
  • Use of palladium catalysts for cross-coupling reactions to introduce trifluoromethyl or pyridyl groups, ensuring regioselectivity .
  • Thin-layer chromatography (TLC) for real-time monitoring of intermediate steps and purity assessment .
  • Solvent selection (e.g., DMF or THF) to enhance reaction kinetics and yield .

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Key methodologies include:

  • Single-crystal X-ray diffraction (XRD) to resolve the dihedral angles of the pyrazolo-pyrazine core and confirm stereochemistry .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, such as the cyclopropyl group (δ 1.2–1.5 ppm for cyclopropane protons) and trifluoromethyl pyridine (δ 120–125 ppm for CF₃ in ¹³C NMR) .
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₁₉H₁₇F₃N₄O expected m/z 398.135) .

Advanced Question: How does solvent polarity influence reaction outcomes in pyrazolo-pyrazine synthesis?

Answer:
Solvent choice directly impacts:

  • Reaction kinetics : Polar aprotic solvents (e.g., DMSO) accelerate nucleophilic substitutions but may promote side reactions in trifluoromethyl group incorporation .
  • Product distribution : Non-polar solvents (e.g., toluene) favor cyclization steps by stabilizing transition states via π-π interactions .
  • Yield optimization : Mixed solvents (e.g., THF/H₂O) are recommended for hydrolysis steps to balance solubility and reactivity .

Advanced Question: What strategies address regioselectivity challenges during the functionalization of the pyrazolo-pyrazine core?

Answer:
Regioselectivity can be controlled via:

  • Directing groups : Electron-withdrawing substituents (e.g., trifluoromethyl) on the pyridine ring direct electrophilic attacks to specific positions .
  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic control in cyclopropane ring formation, reducing competing pathways .
  • Catalytic systems : Pd(OAc)₂ with ligands like XPhos enhances cross-coupling efficiency for pyridyl-methanone linkages .

Basic Question: What purification methods are effective for isolating this compound?

Answer:

  • Column chromatography with silica gel and gradient elution (hexane/EtOAc 4:1 to 1:1) separates diastereomers or regioisomers .
  • Recrystallization using ethanol/water mixtures improves purity (>95%) by leveraging solubility differences in the trifluoromethyl group .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Systematic substitution : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
  • Biological assays : Test in vitro kinase inhibition using IC₅₀ measurements, correlating substituent electronic profiles (Hammett constants) with activity .
  • Computational docking : Use molecular dynamics simulations to predict interactions with ATP-binding pockets (e.g., in kinases) .

Advanced Question: How should researchers resolve contradictory data in reaction yields across similar derivatives?

Answer:

  • Control experiments : Replicate reactions under identical conditions (catalyst loading, solvent, temperature) to isolate variables .
  • Analytical cross-check : Compare HPLC purity profiles and XRD data to confirm structural consistency .
  • Mechanistic studies : Use DFT calculations to identify energy barriers in competing pathways (e.g., ring-opening vs. cyclization) .

Basic Question: What stability considerations are critical for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the pyridyl-methanone group .
  • Moisture control : Use desiccants to avoid hydrolysis of the cyclopropane ring, which is prone to ring-opening in humid conditions .

Advanced Question: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Answer:

  • ADMET prediction : Use tools like SwissADME to optimize logP values (target ~2.5) by modifying the trifluoromethyl or pyridyl groups .
  • Metabolic stability : Simulate cytochrome P450 interactions to identify vulnerable sites (e.g., oxidation of dihydropyrazine) .

Advanced Question: What spectroscopic techniques best characterize dynamic processes in this compound?

Answer:

  • Variable-temperature NMR to study conformational changes in the dihydropyrazine ring .
  • Time-resolved fluorescence for assessing electronic effects of the trifluoromethyl group on excited-state behavior .

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